Potassium 2-(4-((4-hydroxybiphenyl-3-yl)azo)phenoxy)ethyl sulphate
Description
Potassium 2-(4-((4-hydroxybiphenyl-3-yl)azo)phenoxy)ethyl sulphate is an azo dye derivative characterized by a biphenyl backbone, an azo (-N=N-) linkage, and a sulphate ester group. This compound is structurally analogous to its sodium counterpart, Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate (CAS: 12235-21-1), which is commercially known as Acid Yellow 135 . Both compounds are synthesized via diazo coupling reactions and are used in textile dyeing due to their vibrant color and affinity for polar substrates .
Properties
CAS No. |
83221-41-4 |
|---|---|
Molecular Formula |
C20H17KN2O6S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
potassium;2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl sulfate |
InChI |
InChI=1S/C20H18N2O6S.K/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26;/h1-11,14,23H,12-13H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
IWIXHVSKRNEUBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POTASSIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULFATE typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxybiphenyl-3-amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-phenoxyethyl sulfate in an alkaline medium to form the azo compound.
Neutralization: The resulting product is neutralized with potassium hydroxide to yield the final compound, POTASSIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULFATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
POTASSIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents or acylating agents to form ethers or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Scientific Research Applications
POTASSIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULFATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of POTASSIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULFATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Sodium 2-[4-[(4-Hydroxybiphenyl-3-yl)azo]phenoxy]ethyl Sulphate
- Structure : Shares the same organic backbone as the potassium analogue but substitutes sodium for potassium.
- Properties : Molecular formula C₂₀H₁₇N₂NaO₆S , molecular weight 436.41 g/mol .
- Applications : Widely used as a textile dye (Acid Yellow 135). The sodium ion enhances water solubility, making it suitable for aqueous dye baths.
- Key Difference : Potassium salts generally exhibit lower solubility in water compared to sodium salts, which may influence formulation in dyeing processes .
Ethyl 2-(4-((6-Chloro-2-Benzoxazolyl)Oxy)Phenoxy)Propanoate (Fenoxaprop Ethyl Ester)
- Structure: Features a propanoate ester group, chlorine substituent, and benzoxazole ring instead of a sulphate ester and biphenyl system.
- Applications: A herbicide (fenoxaprop-P-ethyl) targeting grassy weeds, unlike the dye functionality of the potassium/sodium sulphates .
- Key Difference : The ester group and chlorine substitution enhance lipid solubility, optimizing herbicidal activity, whereas sulphate esters prioritize hydrophilicity for dye applications .
[4-(2,6-Dihydro-2,6-dioxo-7-phenylbenzo[1,2-b:4,5-b′]difuran-3-yl)phenoxy]-acetic Acid, 2-Ethoxyethyl Ester
- Structure : Contains a difuran core and ethoxyethyl ester group, diverging from the azo and sulphate motifs.
- Key Difference : The absence of an azo group reduces colorimetric utility, while the ester and furan groups suggest photochemical or thermal stability .
Comparative Data Table
*Estimated based on sodium variant’s formula, replacing Na (23 g/mol) with K (39 g/mol).
Research Findings and Industrial Relevance
- Azo Dyes vs. Pesticides: The potassium and sodium sulphates prioritize chromophore intensity and solubility for dyes, while structurally distinct compounds like fenoxaprop ethyl ester leverage lipophilic groups for pesticidal activity .
- Cation Effects : Potassium’s larger ionic radius compared to sodium may reduce crystallinity and improve compatibility with synthetic fibers, though this requires empirical validation .
- Synthetic Pathways: Azo dyes are synthesized via diazotization and coupling, whereas esters like fenoxaprop require nucleophilic acyl substitutions, reflecting divergent industrial workflows .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Potassium 2-(4-((4-hydroxybiphenyl-3-yl)azo)phenoxy)ethyl sulphate with high purity?
- Methodological Answer : Synthesis typically involves coupling 4-hydroxybiphenyl-3-yl azo intermediates with phenoxyethyl sulfate precursors under controlled conditions. Key steps include:
- Azo Coupling : Use diazonium salts of 4-hydroxybiphenyl-3-amine with phenoxyethyl sulfate derivatives in alkaline media (pH 8–10) at 0–5°C to minimize side reactions .
- Purification : Employ gradient elution column chromatography (e.g., silica gel with ethyl acetate/methanol mixtures) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 450 nm) .
- Critical Parameters : Monitor reaction temperature, pH, and stoichiometry to avoid over-oxidation of the azo group or sulfation inefficiency.
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : Analyze - and -NMR to confirm aromatic proton environments and sulfate ester linkage.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M–K] ion at m/z 437.06 for CHNOS) .
- FT-IR : Identify characteristic peaks for azo (N=N, ~1450 cm) and sulfate (S=O, ~1250 cm) groups .
Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : The potassium sulfonate group enhances water solubility (>50 mg/mL in pH 7.4 buffer). For organic solvents, use DMSO or DMF due to the hydrophobic biphenyl moiety .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Azo bonds may degrade under UV light; store solutions in amber vials .
Advanced Research Questions
Q. How can degradation pathways of this azo-sulfonate compound be systematically analyzed?
- Methodological Answer : Perform forced degradation studies:
- Oxidative Stress : Treat with HO (3% v/v) at 50°C for 24 hours; monitor azo bond cleavage via UV-vis spectral shifts (loss of ~480 nm peak) .
- Photolysis : Expose to UV light (254 nm) and analyze degradation products using LC-MS/MS (e.g., phenolic intermediates via m/z 215.08) .
- Acidic/Basic Hydrolysis : Reflux in 0.1M HCl/NaOH; quantify sulfate release via ion chromatography .
Q. What strategies are effective for studying metal complexation with this compound?
- Methodological Answer :
- Synthesis : React with transition metals (e.g., Cu, Fe) in ethanolic solutions at 60°C. Adjust pH to 6–7 to stabilize metal-ligand bonds .
- Characterization : Use UV-vis (d-d transitions), cyclic voltammetry (redox peaks), and DFT calculations to predict coordination geometry .
Q. How can its biological activity (e.g., anti-inflammatory or anticancer potential) be evaluated?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages for anti-inflammatory activity (measure TNF-α via ELISA) .
- Molecular Docking : Simulate interactions with COX-2 or NF-κB proteins using AutoDock Vina; validate with mutagenesis studies .
Q. What photophysical properties make this compound suitable for sensing or dye applications?
- Methodological Answer :
- UV-vis Spectroscopy : Measure λ in solvents of varying polarity (e.g., ~480 nm in water due to azo π→π* transitions). Solvatochromic shifts indicate polarity sensitivity .
- Fluorescence Quenching : Study interactions with biomolecules (e.g., BSA) via Stern-Volmer plots to assess binding constants .
Q. How can advanced analytical methods resolve contradictions in reported data (e.g., conflicting solubility or reactivity)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
